![molecular formula C7H8N4 B15072463 (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine CAS No. 267876-24-4](/img/structure/B15072463.png)
(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine is a heterocyclic compound that features an imidazo-pyridine core structure. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The imidazo-pyridine scaffold is known for its versatility and ability to interact with biological targets, making it a valuable structure in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with glyoxal in the presence of an acid catalyst, followed by reduction to yield the desired compound. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions: (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazo-pyridine derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the functional groups attached to the imidazo-pyridine core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or amines; reactions may require catalysts or specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo-pyridine N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of materials with specific properties, such as luminescent materials for optoelectronic devices.
Mécanisme D'action
The mechanism of action of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with DNA to disrupt cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms, known for its broad range of biological activities.
Pyridine: A six-membered heterocyclic compound with one nitrogen atom, widely used in pharmaceuticals and agrochemicals.
Indole: A bicyclic structure containing a benzene ring fused to a pyrrole ring, known for its presence in many natural products and pharmaceuticals.
Uniqueness: (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine is unique due to its imidazo-pyridine core, which combines the properties of both imidazole and pyridine. This structure provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
267876-24-4 |
|---|---|
Formule moléculaire |
C7H8N4 |
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
1H-imidazo[4,5-b]pyridin-6-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-2-5-1-6-7(9-3-5)11-4-10-6/h1,3-4H,2,8H2,(H,9,10,11) |
Clé InChI |
MEWAEQZMKCHYPB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1NC=N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B15072385.png)
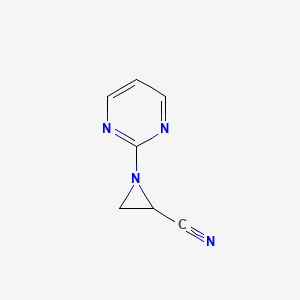
![5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B15072395.png)
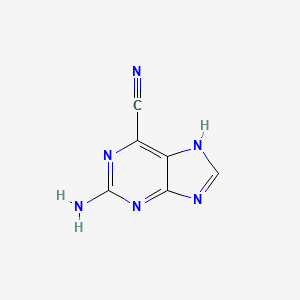
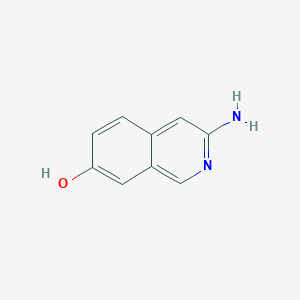
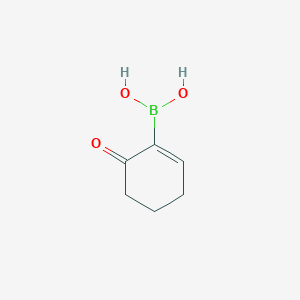
![5'H-Spiro[cyclopropane-1,8'-imidazo[1,5-a]pyridine]](/img/structure/B15072411.png)
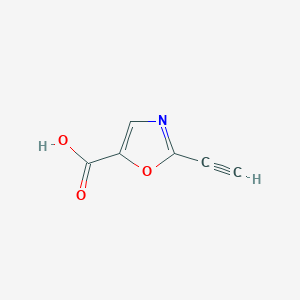
![2-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15072426.png)
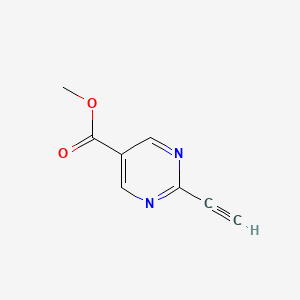
![(R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one](/img/structure/B15072436.png)
![7-Methoxy-1H-imidazo[4,5-C]pyridine](/img/structure/B15072441.png)

![Spiro[4.5]dec-9-EN-7-one](/img/structure/B15072465.png)
